molecular formula C12H9ClO3 B13874592 Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate

Katalognummer: B13874592
Molekulargewicht: 236.65 g/mol
InChI-Schlüssel: ZKOASNQZQXHCJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate is an organic compound belonging to the naphthalene family. This compound is characterized by the presence of a chloro group at the 3-position, a hydroxyl group at the 4-position, and a methyl ester group at the 2-position of the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate typically involves the chlorination of 4-hydroxy-2-naphthoic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-chloro-4-oxonaphthalene-2-carboxylate.

    Reduction: Methyl 4-hydroxynaphthalene-2-carboxylate.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate involves its interaction with various molecular targets. The chloro and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-hydroxy-2-naphthoate: Similar structure but lacks the chloro group.

    Methyl 4-hydroxy-2-naphthoate: Similar structure but lacks the chloro group and has the hydroxyl group at a different position.

    Methyl 3-chloro-2-naphthoate: Similar structure but lacks the hydroxyl group.

Uniqueness

Methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate is unique due to the presence of both a chloro and a hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C12H9ClO3

Molekulargewicht

236.65 g/mol

IUPAC-Name

methyl 3-chloro-4-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H9ClO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h2-6,14H,1H3

InChI-Schlüssel

ZKOASNQZQXHCJY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.